

"5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde" potential biological activity

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Compound of Interest

Compound Name: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde

CAS No.: 590359-98-1

Cat. No.: B1595837

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Topic: **5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde**: Pharmacophore Analysis & Biological Potential Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 590359-98-1) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] Structurally, it is an O-benzylated salicylaldehyde derivative characterized by a highly lipophilic ether linkage and a reactive aldehyde warhead.[1][2] While often utilized as a high-value synthetic intermediate for heterocycles (benzofurans), its intrinsic biological profile aligns closely with allosteric hemoglobin modulators (antisickling agents) and antimicrobial pharmacophores.[1][2]

This guide provides a comprehensive technical analysis of its chemical reactivity, predicted biological mechanisms, and validation protocols for researchers investigating its utility in sickle cell disease (SCD) and anti-infective therapies.[1][2]

Chemical Identity & Structural Logic

The compound integrates three distinct pharmacophoric elements:

- The Aldehyde (-CHO): A reactive electrophile capable of forming reversible Schiff bases (imines) with primary amines (e.g., N-terminal valine of Hemoglobin).[1][2]
- The 5-Chloro Substituent: Increases lipophilicity () and metabolic stability by blocking the para-position relative to the ether oxygen, preventing rapid oxidative metabolism.[1][2]
- The 2-Chlorobenzyloxy Group: A bulky, lipophilic moiety designed to occupy hydrophobic pockets in target proteins, providing affinity and selectivity over the parent salicylaldehyde.[1][2]

Property	Data
IUPAC Name	5-Chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O ₂
Molecular Weight	281.13 g/mol
Predicted LogP	~4.2 (High Lipophilicity)
H-Bond Acceptors	2
H-Bond Donors	0
Rotatable Bonds	4

Biological Activity & Mechanism of Action[1][2]

A. Hemoglobin S (HbS) Modulation (Antisickling Potential)

The most significant potential of this compound lies in its structural homology to Voxelotor (GBT440) and other aromatic aldehydes used to treat Sickle Cell Disease.[1][2]

- Mechanism: The aldehyde group forms a reversible covalent bond (Schiff base) with the -amino group of the N-terminal valine residue of the hemoglobin -chain.[1][2]
- Effect: This modification stabilizes the R-state (oxygenated) conformation of hemoglobin.[1][2] By increasing the affinity of HbS for oxygen, it prevents the polymerization of deoxygenated HbS, which is the root cause of red blood cell sickling.[1][2]
- Role of the Ether: The (2-chlorobenzyl)oxy tail is critical.[1][2] Unlike simple vanillin analogs, this bulky group anchors the molecule within the central water cavity of the hemoglobin tetramer via hydrophobic interactions, improving potency and residence time.[1][2]

B. Antimicrobial & Antifungal Activity

Salicylaldehyde ethers are documented to possess broad-spectrum antimicrobial properties.[1][2]

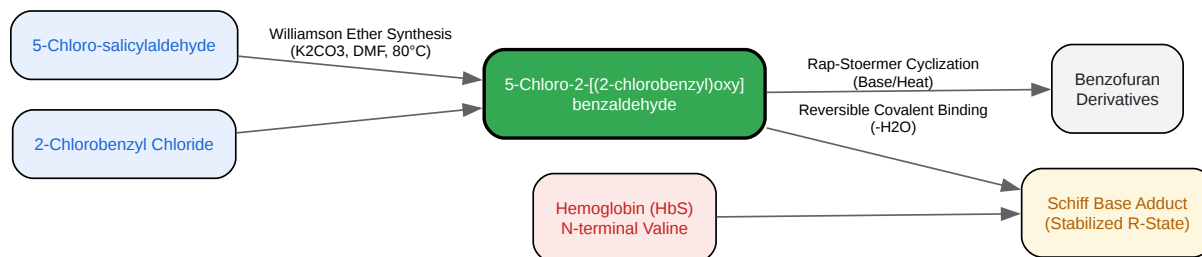
- Mechanism: Disruption of bacterial cell membranes and inhibition of specific enzymatic pathways (e.g., sortase A inhibition in *S. aureus*).[1][2] The bis-chlorinated motif enhances membrane permeability.[1][2]

C. Synthetic Utility (Benzofuran Precursor)

This compound is a "masked" benzofuran.[1][2] Under basic conditions (Rap-Stoermer reaction), it can cyclize to form 2-substituted benzofurans, which are potent anti-arrhythmic and anti-tumor scaffolds.[1][2]

Visualization: Mechanism & Synthesis

Figure 1: Synthesis and Mechanism of Action Pathways



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Caption: Synthesis via O-alkylation and divergent pathways toward HbS modulation (therapeutic) or benzofuran formation (synthetic).[1][2]

Experimental Protocols

Protocol A: Synthesis (Williamson Ether Synthesis)

To generate the compound for biological testing.

- Reagents: Dissolve 5-chlorosalicylaldehyde (1.0 eq) and anhydrous Potassium Carbonate (, 2.0 eq) in dry DMF (Dimethylformamide).
- Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
- Workup: Pour into ice-water. The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water to yield white/off-white crystals.[1][2]
- Validation: Confirm structure via

¹H NMR (Aldehyde peak at

~10.4 ppm, Singlet methylene at

~5.2 ppm).

Protocol B: Hemoglobin S Polymerization Assay (In Vitro)

To assess antisickling potential.[1][2]

- Preparation: Lyse sickle cell erythrocytes to obtain HbS lysate. Adjust concentration to ~50 mg/mL.
- Incubation: Incubate HbS lysate with the test compound (dissolved in DMSO) at varying concentrations (0.5 mM to 5 mM) for 1 hour at 37°C.
 - Control: DMSO only (Negative), Voxelotor or Vanillin (Positive).[1][2]
- Deoxygenation: Treat the mixture with 2% sodium metabisulfite (reductant) to induce deoxygenation.[1][2]
- Measurement: Monitor turbidity (absorbance at 700 nm) over time.
 - Interpretation: A delay in the onset of turbidity or reduced maximal absorbance indicates inhibition of HbS polymerization.[1][2]

Key References

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